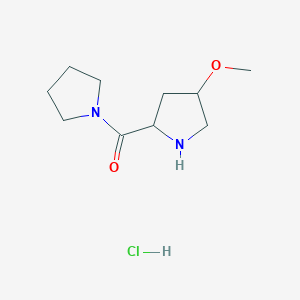
4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the methoxy group and the pyrrolidine-1-carbonyl moiety contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and an aldehyde, the pyrrolidine ring can be formed through a cyclization reaction. The methoxy group can be introduced via methylation reactions, and the pyrrolidine-1-carbonyl group can be added through acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: The methoxy group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学的研究の応用
4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural features.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The methoxy group and pyrrolidine-1-carbonyl moiety can enhance binding affinity and specificity, influencing the compound’s overall efficacy.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simpler analog without the methoxy or carbonyl groups.
2-Methoxypyrrolidine: Contains the methoxy group but lacks the carbonyl group.
Pyrrolidine-1-carbonyl derivatives: Various compounds with different substituents on the pyrrolidine ring.
Uniqueness
4-Methoxy-2-(pyrrolidine-1-carbonyl)pyrrolidine hydrochloride is unique due to the combination of the methoxy group and the pyrrolidine-1-carbonyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C10H19ClN2O2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC名 |
(4-methoxypyrrolidin-2-yl)-pyrrolidin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-14-8-6-9(11-7-8)10(13)12-4-2-3-5-12;/h8-9,11H,2-7H2,1H3;1H |
InChIキー |
RTMLBQVFVMSGCX-UHFFFAOYSA-N |
正規SMILES |
COC1CC(NC1)C(=O)N2CCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)
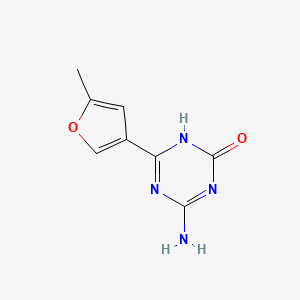
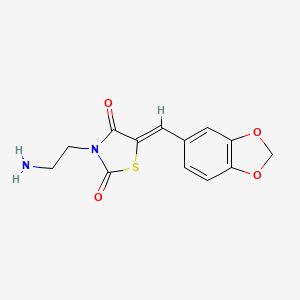
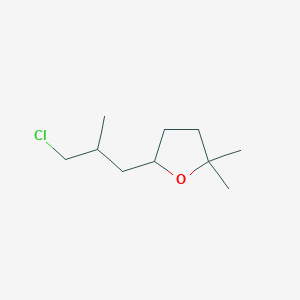
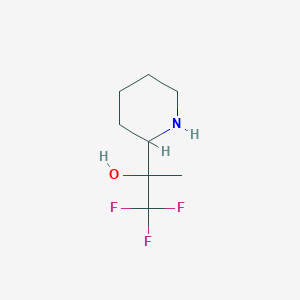

![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)




